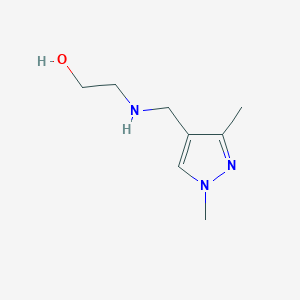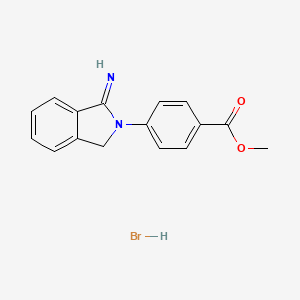
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide
説明
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide, also known as DMPST, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are compounds that contain a sulfonamide functional group (-SO2NH2). Sulfonamides have been widely used in medicinal chemistry due to their ability to inhibit enzymes and receptors, and their potential to act as antibacterial, antifungal, and anticancer agents.
作用機序
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide involves its ability to selectively bind to and inhibit certain types of ion channels. This inhibition leads to a decrease in the flow of ions across the cell membrane, which can affect neuronal signaling and lead to various physiological effects. The exact mechanism by which 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide binds to ion channels is still under investigation, but it is believed to involve interactions with specific amino acid residues within the channel protein.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide has been shown to have several biochemical and physiological effects, particularly on neuronal signaling. Inhibition of voltage-gated sodium channels by 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide can lead to a decrease in the generation and propagation of action potentials, which are the electrical signals that allow neurons to communicate with each other. Inhibition of TRP channels by 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide can affect the perception of pain and temperature, as well as the regulation of calcium signaling within neurons.
実験室実験の利点と制限
One of the advantages of using 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide in lab experiments is its ability to selectively inhibit certain types of ion channels, which can provide insights into the specific roles of these channels in physiological processes. However, one of the limitations of using 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide is its potential off-target effects on other ion channels or proteins, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide, including the development of more selective and potent inhibitors of specific ion channels, the investigation of the role of ion channels in various neurological disorders, and the exploration of the potential therapeutic applications of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide and related compounds. Additionally, further studies are needed to elucidate the exact mechanism by which 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide binds to ion channels and to identify potential off-target effects of this compound.
科学的研究の応用
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the key areas of research involving 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide is the study of ion channels, which are proteins that are responsible for the movement of ions across cell membranes. 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide has been shown to selectively inhibit certain types of ion channels, including voltage-gated sodium channels and transient receptor potential (TRP) channels. These channels play important roles in neuronal signaling and can be implicated in various neurological disorders such as pain, epilepsy, and multiple sclerosis.
特性
IUPAC Name |
2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-12-11-13(2)20(18-12)17(21)16-15(9-10-24-16)25(22,23)19(3)14-7-5-4-6-8-14/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPISWHHHMVEAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/structure/B3216630.png)


![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B3216642.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3216650.png)

![1-(2,2-difluoroethyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B3216663.png)



![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216700.png)
![1-[(1,3-benzodioxol-5-yloxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B3216720.png)
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B3216728.png)